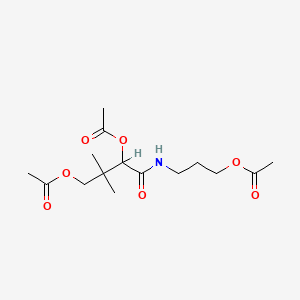

(+/-)-Panthenol triacetate

Description

Contextualization as a Panthenol Derivative

Panthenol is an alcohol derivative of pantothenic acid, a B-complex vitamin. nih.govdrugbank.com It exists as a racemic mixture of two stereoisomers: the dextrorotatory form (dexpanthenol) and the levorotatory form. drugbank.com While both forms are chemically similar, only dexpanthenol (B1670349) is biologically active, being converted in the body to pantothenic acid (Vitamin B5). nih.govdrugbank.com Pantothenic acid is a crucial component of coenzyme A, which plays a vital role in numerous metabolic pathways. nih.gov

(+/-)-Panthenol triacetate, as a derivative, is the racemic mixture of the tri-acetylated forms of both D- and L-panthenol. nih.gov The addition of the three acetyl groups to the panthenol molecule results in a compound with distinct physical and chemical properties. nih.govnih.gov

Below is a data table outlining some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C15H25NO7 |

| Molecular Weight | 331.36 g/mol |

| IUPAC Name | 3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate |

| CAS Number | 98133-47-2 |

| Data sourced from PubChem. nih.gov |

Concept of Prodrug Systems in Chemical Biology

The investigation of this compound is closely linked to the concept of prodrug systems in chemical biology. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. drugbank.com This approach is often employed to overcome various challenges in drug delivery, such as poor solubility, instability, or lack of targeted delivery.

In the context of panthenol derivatives, this compound can be considered a prodrug of panthenol. paulaschoice.fr Upon application, particularly to the skin, it is enzymatically converted back into panthenol. paulaschoice.frnih.gov This conversion process is a key area of research, as it dictates the bioavailability and efficacy of the active compound.

Rationale for Investigating Acylated Panthenol Species in Research

The acylation of panthenol to form derivatives like the triacetate is a deliberate strategy to modify its properties for research and potential applications. The primary motivations for this chemical modification are to enhance its stability and alter its solubility characteristics.

Panthenol itself can be susceptible to degradation, particularly through hydrolytic cleavage in acidic or alkaline conditions. Acylation, by replacing the reactive hydroxyl groups with acetyl groups, can improve the compound's stability. google.com This enhanced stability is a significant advantage in the formulation of various products, as it can lead to a longer shelf life and more consistent performance. Research has shown that acylated panthenol derivatives exhibit greater stability compared to their unacylated counterparts. google.com

A significant difference between panthenol and panthenol triacetate lies in their solubility. Panthenol is soluble in water and alcohol, while panthenol triacetate is oil-soluble. paulaschoice.fr This change in solubility is a critical factor in targeted delivery research. The lipophilic (oil-soluble) nature of panthenol triacetate allows it to penetrate lipid-rich barriers, such as the stratum corneum of the skin, more effectively than the more hydrophilic (water-soluble) panthenol. paulaschoice.fr

Research indicates that this enhanced penetration allows for a sustained release of panthenol as the triacetate is slowly deacetylated within the skin, creating a reservoir of the active compound. paulaschoice.frresearchgate.net This targeted and sustained delivery is a key area of investigation for optimizing the effects of panthenol in various applications. The ability to modify solubilization through acylation opens up avenues for incorporating panthenol derivatives into a wider range of delivery systems, including liposomes and nanostructured lipid carriers, to further enhance targeted delivery and bioavailability. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

98133-47-2 |

|---|---|

Molecular Formula |

C15H25NO7 |

Molecular Weight |

331.36 g/mol |

IUPAC Name |

3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate |

InChI |

InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20) |

InChI Key |

IFYVAPPYWOMVDP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Other CAS No. |

94089-18-6 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies of Panthenol Triacetate

Chemical Synthesis Methodologies

The principal chemical synthesis route for panthenol triacetate is the esterification of panthenol. This reaction is fundamental in modifying the physicochemical properties of panthenol, enhancing its lipophilicity for specific applications.

Esterification of Panthenol with Acetic Anhydride (B1165640)

The reaction of panthenol with acetic anhydride is a well-established method for the production of panthenol triacetate. acs.org In this reaction, acetic anhydride serves as the acylating agent, reacting with the primary and secondary hydroxyl groups of the panthenol molecule. This transformation results in the formation of panthenyl triacetate and acetic acid as a byproduct. google.com The reaction is typically exothermic. google.com

One of the key advantages of this method is its efficiency in converting all three hydroxyl groups, leading to the formation of the triester as the main product. acs.org Research has demonstrated that this approach can yield panthenyl triacetate in significant quantities, with reported yields as high as 80% to over 90% under optimized conditions. acs.orggoogle.com

To facilitate the esterification of panthenol with acetic anhydride, various catalyst systems are employed to enhance reaction rates and improve yields. The choice of catalyst is a critical parameter in the synthesis design.

Polymer-bound 4-(dimethylamino)pyridine (P-DMAP) has been effectively utilized as a catalyst in the synthesis of D-panthenyl triacetate. google.comscispace.com P-DMAP is a heterogeneous catalyst, meaning it exists in a different phase from the reaction mixture, which simplifies its removal after the reaction is complete. google.comresearchgate.net The use of a polymer-bound catalyst offers an advantage in terms of purification, as it can be easily filtered out from the reaction mixture. google.com This type of catalyst has demonstrated high activity in promoting the acylation of alcohols. researchgate.net The catalytic activity of P-DMAP is attributed to the basicity and nucleophilicity of the dimethylaminopyridine moiety. researchgate.net In a typical process, D-panthenol is mixed with P-DMAP and acetic anhydride. google.com

The synthesis of panthenol triacetate can be conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents. google.comnih.gov In this approach, the reaction between panthenol and acetic anhydride is carried out neat, often in the presence of a catalyst. google.comnih.gov One documented method involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a homogeneous catalyst in a solvent-free system. google.com This approach has been shown to be highly efficient, with reaction times being significantly shorter compared to methods requiring a catalyst fixed on a polymer support. google.com While solvent-free synthesis can be advantageous, it can also present challenges such as increased viscosity of the reaction mixture, which may impede mass transfer and prolong reaction times in certain contexts.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of panthenol triacetate, careful control and optimization of reaction parameters are essential. These parameters significantly influence the reaction kinetics and the final product quality.

Temperature is a critical parameter in the synthesis of panthenyl triacetate. The reaction between D-panthenol and acetic anhydride is exothermic, and controlling the temperature is necessary to ensure a safe and efficient process. google.com The reaction is typically conducted at elevated temperatures, for instance, in the range of 60°C to 90°C. google.com One specific protocol heats the mixture to about 75°C to 85°C, with a preference for 80°C, under atmospheric pressure. google.com After the initial reaction, a pre-stripping step at a higher temperature, around 85°C to 100°C, can be employed to reduce the volume of the reaction mixture. google.com

Pressure control is also utilized, particularly during the purification stages. For example, after the reaction, acetic acid, a byproduct, can be removed under reduced pressure. google.comgoogle.com This distillation step is often carried out at elevated temperatures, such as 110°C, and low pressure (e.g., 0.01 atm). google.com The final product, D-panthenyl triacetate, can also be purified by distillation under reduced pressure at a temperature of around 85°C. google.com

Research Findings on Panthenol Triacetate Synthesis

| Catalyst | Reagents | Reaction Conditions | Yield | Reference |

| Polymer-Bound Dimethylaminopyridine (P-DMAP) | D-panthenol, Acetic Anhydride | Heated to 80°C for 9 hours | ~80% | acs.orggoogle.com |

| 4-Dimethylaminopyridine (DMAP) | D-panthenol, Acetic Anhydride | Solvent-free, 60°C - 90°C (kept at 80°C) for 2 hours | >90% | google.com |

Stoichiometric Considerations of Reactants

The chemical synthesis of panthenyl triacetate from panthenol and an acylating agent like acetic anhydride is a direct method for achieving full esterification of all three hydroxyl groups. acs.orgnih.gov One established method involves the reaction of D-panthenol with acetic anhydride in the absence of a solvent, using 4-dimethylaminopyridine (DMAP) as a catalyst. google.com The reaction temperature is typically maintained between 60°C and 90°C. google.com

A specific protocol details a mass ratio of 1:0.03:1.64 for D-panthenol, DMAP, and acetic anhydride, respectively. google.com This mass ratio translates to a molar ratio where acetic anhydride is used in excess to drive the reaction towards the tri-substituted product, ensuring a high yield of up to 80-92.5%. acs.orgnih.govgoogle.com The reaction proceeds by heating D-panthenol and the DMAP catalyst, followed by the slow addition of acetic anhydride to control the exothermic reaction. google.comrsc.org

Synthesis of Other Panthenol Esters for Comparative Studies

To understand the properties of panthenol derivatives, various other esters are synthesized for comparative analysis. These include monoesters and esters derived from different types of carboxylic acids.

Panthenyl Monoacyl Esters (PMEs)

The synthesis of panthenyl monoacyl esters (PMEs) has been explored extensively, particularly through biocatalytic routes that offer high selectivity. acs.org These esters are typically formed by the direct esterification of panthenol with fatty acids of varying alkyl chain lengths, such as capric, lauric, myristic, palmitic, oleic, and linoleic acids. rsc.orgrsc.org The synthesis can be conducted in diverse reaction media, including ionic liquids or under solvent-free conditions, the latter being a greener approach. nih.govrsc.orgviromii.com

| Panthenol:Hexanoic Acid (molar ratio) | Conversion (%) | Selectivity for PME (%) |

|---|---|---|

| 2:1 | 32 | 94 |

| 1:1 | 67 | 91 |

| 1:2 | 87 | 67 |

| 1:3 | 100 | 49 |

This table illustrates the impact of varying the molar ratio of panthenol to hexanoic acid on the conversion of panthenol and the selectivity for panthenyl monohexanoate (PME) in a solvent-free biocatalytic system. nih.gov

Esters with Unsaturated Carboxylic Acids

Panthenol can also be esterified with unsaturated carboxylic acids to create functional monomers. google.comwipo.int A patented method describes the synthesis of panthenol esters with α,β-monoethylenically unsaturated carboxylic acids via transesterification, a reaction catalyzed by a hydrolase enzyme. google.comwipo.int This process is valuable for producing comonomers that can be integrated into copolymers, thereby imparting the beneficial properties of panthenol to the resulting polymer. google.comwipo.int

The molar ratio for this transesterification can be varied widely, from 100:1 to 1:1 (unsaturated carboxylic acid to panthenol), depending on the desired degree of esterification. google.com Another synthetic route involves protecting the hydroxyl groups of panthenol first, followed by an esterification reaction with an unsaturated acyl chloride, like itaconic chloride, and subsequent deprotection to yield the final product. google.com

Biocatalytic Synthesis Approaches

Biocatalytic methods are increasingly favored for synthesizing panthenol esters due to their high selectivity, mild reaction conditions, and environmental benefits. viromii.com

Enzymatic Esterification of Panthenol

Enzymatic esterification represents a sustainable and efficient one-step method for producing panthenol esters with high yields. viromii.com This approach commonly involves the direct esterification of panthenol with various fatty acids. nih.govrsc.orgviromii.com A key advantage of this method is the ability to perform the reaction under solvent-free conditions, where a eutectic mixture of the substrates themselves acts as the reaction medium. nih.govviromii.comacs.org This eliminates the need for potentially harmful organic solvents, aligning with the principles of green chemistry. nih.govviromii.com

Application of Lipases (e.g., Novozym 435) as Biocatalysts

Among the various enzymes used, lipases are the most prominent biocatalysts for panthenol esterification. Specifically, Novozym 435, which is an immobilized form of Candida antarctica lipase (B570770) B, is frequently employed. acs.orgnih.govnih.gov This enzyme is renowned for its excellent synthetic activity, high regioselectivity, and operational stability under various conditions. researchgate.net

Novozym 435 effectively catalyzes the selective esterification of the primary hydroxyl groups of panthenol. acs.orgnih.gov The efficiency of the reaction is influenced by the alkyl-chain length of the fatty acid used as the acyl donor. Generally, as the chain length of the fatty acid increases, both the reaction yield and the selectivity towards PMEs improve. nih.gov The enzyme demonstrates high reusability, maintaining its activity over several reaction cycles, which makes the process more cost-effective and sustainable. nih.govrsc.orgscielo.br

| Fatty Acid | Alkyl Chain Length | Yield of PME (%) | Selectivity for PME (%) |

|---|---|---|---|

| Butyric Acid | C4 | 63 | ~85 |

| Lauric Acid | C12 | ~90 | ~100 |

| Myristic Acid | C14 | 83 | ~100 |

| Oleic Acid | C18 (unsaturated) | ~90 | ~100 |

This table shows how the chain length of the fatty acid affects the yield and selectivity for panthenyl monoacyl ester (PME) production in a solvent-free system catalyzed by Novozym 435 at a 1:1 molar ratio. nih.govacs.org

Reaction Media in Biocatalysis

Ionic Liquids (ILs)

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising reaction media for biocatalytic processes. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive alternatives to volatile organic solvents. mdpi.com In the enzymatic synthesis of panthenyl esters, ILs based on cations with long alkyl side chains, such as 1-dodecyl-3-methylimidazolium (B1224283) tetrafluoroborate (B81430) ([C12mim][BF4]), have proven to be suitable. rsc.org These "sponge-like" ionic liquids (SLILs) facilitate high conversion rates (up to 90%) and 100% selectivity for panthenyl monoacyl esters (PMEs) when using Novozym 435 as the biocatalyst. rsc.org A significant advantage of using SLILs is the straightforward recovery and reuse of both the biocatalyst and the IL, which contributes to a more sustainable and cost-effective process. acs.orgrsc.org Research has shown that certain hydrophobic ILs can be particularly effective in biocatalytic esterification, allowing for clean methodologies for product separation. researchgate.netresearchgate.net

Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) represent another class of green solvents that have gained considerable attention in biocatalysis. nih.govfrontiersin.org DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point significantly lower than that of its individual components. A key innovation in the synthesis of panthenyl esters is the use of the substrates themselves—panthenol and a fatty acid—to form a DES. rsc.orgresearchgate.net This approach creates a solvent-free reaction environment where the DES acts as both the solvent and the reactant. um.es

The use of panthenol/fatty acid DESs has demonstrated excellent results in the biocatalytic synthesis of PMEs, achieving conversions of up to 83% and selectivity of 98% for panthenyl monolaurate. rsc.orgresearchgate.net One of the challenges with DESs can be their high viscosity, which can hinder the reaction rate. nih.gov However, the addition of a small amount of water can significantly reduce viscosity without compromising enzyme activity. nih.govmdpi.com The enzyme's stability in these DESs is noteworthy, with the biocatalyst remaining active for multiple reuse cycles. researchgate.netum.es

Organic Solvent-Free Systems

Moving towards even greener and more sustainable processes, organic solvent-free systems have been successfully implemented for the biocatalytic production of panthenyl esters. viromii.comresearchgate.net These systems simplify downstream processing, reduce costs, and minimize the environmental impact associated with solvent use and recovery. nih.gov A key strategy in solvent-free systems is the formation of a eutectic mixture of the substrates, panthenol and a fatty acid, which creates a liquid reaction medium at elevated temperatures. nih.govum.es This method has proven highly efficient for the direct esterification of various free fatty acids with panthenol, catalyzed by lipases. nih.gov

Selectivity and Yield in Biocatalytic Esterification

The selectivity and yield of the biocatalytic esterification of panthenol are critical parameters for the industrial viability of the process. Lipases, a class of enzymes, have shown remarkable selectivity for the primary hydroxyl groups of panthenol, allowing for the targeted synthesis of mono- and di-esters. nih.gov

In the lipase-catalyzed synthesis of panthenyl monoacyl esters (PMEs), the molar ratio of the substrates plays a crucial role in determining both the conversion of panthenol and the selectivity towards monoesterification. nih.govacs.org Increasing the concentration of the acyl donor (fatty acid) relative to panthenol can lead to higher conversion rates, but it may also decrease the selectivity for PMEs as the formation of di-esters becomes more favorable. nih.gov For instance, in the synthesis of panthenyl monohexanoate, an equimolar ratio of substrates was found to provide the best balance between yield (67%) and selectivity (91%) towards the monoester. acs.org

The choice of reaction medium also influences the yield and selectivity. In ionic liquids, yields of up to 90% with 100% selectivity for PMEs have been reported. rsc.org In deep eutectic solvents formed by the substrates, yields of up to 83% and selectivity of 98% have been achieved. rsc.orgresearchgate.net Solvent-free systems have also demonstrated high efficiency, with yields improving with the increasing alkyl chain length of the fatty acid. nih.gov For example, the synthesis of panthenyl myristate in a solvent-free system resulted in an 83% yield. nih.gov

The table below summarizes the yield and selectivity obtained in different biocatalytic systems for the synthesis of panthenyl esters.

| Reaction System | Acyl Donor | Biocatalyst | Yield | Selectivity | Reference |

| Ionic Liquid ([C12mim][BF4]) | Various Fatty Acids | Novozym 435 | Up to 90% | 100% (PME) | rsc.org |

| Deep Eutectic Solvent | Lauric Acid | Novozym 435 | Up to 83% | 98% (PME) | rsc.orgresearchgate.net |

| Solvent-Free | Hexanoic Acid (1:1 molar ratio) | Novozym 435 | 67% | 91% (PME) | acs.org |

| Solvent-Free | Myristic Acid | Novozym 435 | 83% | - | nih.gov |

Biocatalyst Recovery and Reuse for Sustainable Production Research

In systems employing ionic liquids, the biocatalyst can be easily recovered along with the IL for subsequent reuse. acs.orgrsc.org Similarly, in deep eutectic solvent systems, the immobilized enzyme can be separated by simple decantation or centrifugation after the reaction is complete. nih.govum.es Research has demonstrated the excellent operational stability of Novozym 435 in these systems, with the enzyme retaining its activity for at least seven consecutive cycles in DESs and five cycles in a high-scale rotary evaporator system under solvent-free conditions. researchgate.netresearchgate.net

The recovery process typically involves separating the solid biocatalyst from the liquid reaction mixture, followed by washing and storage before being reintroduced into a fresh batch of substrates. nih.govacs.org The ability to reuse the biocatalyst multiple times without a significant loss of activity is a key factor in the economic feasibility and environmental friendliness of the biocatalytic production of panthenyl esters. viromii.com

Scale-Up Considerations in Biocatalytic Processes

The successful transition of a biocatalytic process from the laboratory to an industrial scale requires careful consideration of several factors. researchgate.netresearchgate.net For the production of panthenyl esters, the scale-up from milligram to gram and even kilogram quantities has been investigated using various reactor setups. nih.gov

Different reaction systems, including ultrasound-assisted synthesis, orbital shakers, rotary evaporators with vacuum, and mechanically stirred reactors with vacuum, have been evaluated for the scale-up of the solvent-free biocatalytic synthesis of PMEs. nih.govacs.org The results indicate that the yield of PMEs generally improves with increasing scale, particularly when a vacuum is applied to remove the water produced during the esterification reaction, thereby shifting the equilibrium towards product formation. nih.gov

In a scaled-up process (50-500 g), yields of 87-95% were achieved when a vacuum system was coupled with the reactor. nih.gov This approach also allowed for a five-fold reduction in the amount of biocatalyst required compared to reactors without a vacuum. nih.gov The ability to achieve high yields and reduce catalyst loading at a larger scale is crucial for the industrial implementation of this green technology. The development of a robust and efficient scale-up protocol is essential for the sustainable and commercially viable production of panthenyl esters. viromii.comresearchgate.net

Analytical Methodologies for +/ Panthenol Triacetate Research

Chromatographic Techniques

Chromatographic techniques are pivotal in the analysis of (+/-)-Panthenol Triacetate, facilitating both the monitoring of chemical reactions and the detailed examination of its constituent components.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the simultaneous determination of panthenol and its derivatives. nih.gov Methods have been developed for the analysis of D-Panthenol in various formulations, often in combination with other active ingredients. mdpi.comsielc.comqub.ac.uk For instance, a reliable HPLC-UV method was established for the quantitative determination of panthenol, hesperidin, rutin (B1680289), and allantoin (B1664786) in a pharmaceutical gel. mdpi.com This method utilized a ZIC-Hilic column with a gradient elution system. mdpi.com

In the development of formulations containing both Curcumin and D-Panthenol, an HPLC-UV method was validated for their simultaneous quantification, proving to be linear, precise, and accurate. qub.ac.uk The analysis of D-Panthenol and its impurities, along with preservatives in topical formulations, has also been achieved through a combined RP-HPLC methodology. jparonline.com Furthermore, HPLC is employed in the analysis of D-Panthenol and histidine in skincare and hair care products using a mixed-mode stationary phase column and UV detection at 200 nm. sielc.com The development of these methods often involves validation according to ICH Q2 (R1) guidelines, assessing parameters such as linearity, precision, and accuracy. dovepress.com

A study on liposomal formulations of Coenzyme Q10 and D-Panthenyl Triacetate (PTA) utilized a validated RP-HPLC method to determine the encapsulation efficiency of both compounds. dovepress.com The method demonstrated good linearity with high correlation coefficients for both PTA and Coenzyme Q10. dovepress.com

Below is an interactive data table summarizing HPLC methods for the analysis of Panthenol and its derivatives.

Interactive Data Table: HPLC Methods for Panthenol Analysis

| Analyte(s) | Column Type | Mobile Phase/Elution | Detection | Application | Reference |

|---|---|---|---|---|---|

| Panthenol, Hesperidin, Rutin, Allantoin | ZIC-Hilic (150 × 4.6 mm), 5 μm | Gradient: Solvent A (CH3CN-H2O, 90:10 v/v) and Solvent B (CH3CN-H2O, 10:90 v/v) | UV | Pharmaceutical Gel Analysis | mdpi.com |

| Curcumin, D-Panthenol | Not Specified | Not Specified | UV | Formulation Screening | qub.ac.uk |

| Dexpanthenol (B1670349), Impurities, Preservatives | Not Specified | Not Specified | Not Specified | Topical Formulation Analysis | jparonline.com |

| D-Panthenol, Histidine | Primesep 200 (mixed-mode) | Isocratic: Water, Acetonitrile (B52724), Phosphoric Acid | UV (200 nm) | Skincare/Hair Care Product Analysis | sielc.com |

| Coenzyme Q10, D-Panthenyl Triacetate | Not Specified | Not Specified | Not Specified | Liposome Encapsulation Efficiency | dovepress.com |

Enantiomeric Resolution Studies (e.g., D- and L-Panthenol)

The separation of panthenol enantiomers, D- and L-panthenol, is critical as only the D-enantiomer is biologically active. researchgate.netresearcher.liferesearchgate.net High-performance liquid chromatography (HPLC) is a primary technique for these enantiomeric resolution studies. Various chiral stationary phases (CSPs) have been investigated for their effectiveness in separating these enantiomers.

One study explored the use of β-cyclodextrin, isopropyl carbamate (B1207046) cyclofructan 6, and amylose (B160209) tris(3,5-dimethylphenylcarbamate) as CSPs in normal phase separation mode. researchgate.net The optimal separation was achieved with a chiral stationary phase based on amylose and a mobile phase of hexane/ethanol (60/40, v/v), resulting in a resolution of Rs = 2.49. researchgate.net Another approach utilized a coupled achiral (amino type) and chiral (amylose tris(3,5-dimethylphenylcarbamate)) stationary phase system with a mobile phase of n-hexane/ethanol (60:40, v/v) under isocratic conditions, achieving a resolution of Rs = 2.7. researchgate.netnih.gov

The effect of mobile phase composition and temperature on retention and resolution has been a key area of investigation. researchgate.netnih.gov For instance, with an isopropyl carbamate cyclofructan 6 CSP, increasing the propanol-2-ol content in the mobile phase led to increased selectivity but decreased retention. researchgate.net While cyclofructan-based CSPs have been tested, they have shown only partial resolution for panthenol enantiomers under normal phase conditions. mdpi.com

The developed HPLC methods for enantiomeric separation have been validated for linearity, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.netresearchgate.netnih.gov For example, one method demonstrated linearity over a concentration range of 0.001 to 1.0 mg/mL for both enantiomers, with LOD and LOQ values of 0.3 and 1.0 μg/mL, respectively. researchgate.netnih.gov

Interactive Data Table: Enantiomeric Resolution of Panthenol by HPLC

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Key Findings | Reference |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (60/40, v/v) | 2.49 | Optimal system for panthenol enantiomer separation. | researchgate.net |

| Coupled Achiral (amino type) and Chiral (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (60:40, v/v) | 2.7 | Effective for separation in cosmetic preparations. | researchgate.netnih.gov |

| Isopropyl carbamate cyclofructan 6 | Hexane/Propanol-2-ol/Trifluoroacetic acid/Triethylamine (75/25/0.2/0.1, v/v/v/v) | 0.51 - 0.85 | Partial separation achieved. | researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its transformation, quantitative analysis, and particle characteristics.

Raman Spectroscopy for Transformation Analysis

Raman spectroscopy has been effectively used to study the transformation of D-panthenyl triacetate (PTA) into D-panthenol in the skin. nih.govscconline.org This non-invasive technique can detect the de-acetylation of PTA by observing changes in the Raman spectra. nih.gov A peak shift at 1722 cm⁻¹, which represents the acetylated groups of Panthenyl Triacetate, is a key indicator of this transformation. cir-safety.orgcir-safety.orgcir-safety.org

Studies have shown that following the topical application of PTA, D-panthenol can be detected in the upper layers of the stratum corneum. cir-safety.orgcir-safety.org For instance, 24 hours after application, D-panthenol was detected in the upper portion of the stratum corneum (20 mg/g keratin) and at a depth of 25 µm. cir-safety.org In contrast, Panthenyl Triacetate was also detected in the upper stratum corneum but to a lesser extent at deeper levels. cir-safety.org This demonstrates the conversion of PTA to D-panthenol within the skin. nih.govscconline.org

Raman spectroscopy is a powerful tool for this type of analysis because it is non-destructive and can be used for in vivo measurements, allowing for the real-time monitoring of chemical transformations in biological systems. nih.gov The technique is sensitive to the vibrational modes of molecules, with characteristic peaks for C=O stretching (around 1740 cm⁻¹) and other functional groups present in both PTA and panthenol. researchgate.net

UV-Vis Detection in Quantitative Analysis

UV-Vis spectrophotometry is a widely used detection method in the quantitative analysis of panthenol and its derivatives, often coupled with HPLC. mdpi.comresearchgate.netresearchgate.netnih.gov The choice of wavelength is crucial for accurate quantification. For panthenol, detection is often performed at low wavelengths, such as 210 nm or 220 nm. mdpi.com One study selected 220 nm as a common detection wavelength for the simultaneous analysis of panthenol, allantoin, hesperidin, and rutin to simplify the method. mdpi.com Another method for analyzing D-Panthenol and histidine used a detection wavelength of 200 nm. sielc.com

The development of UV-Vis spectrophotometric methods for panthenol analysis involves determining the absorption maxima (λmax). For Calcium Pantothenate, the λmax was found to be 212 nm in a methanol (B129727) and water solvent system. ijpsjournal.com In a separate study, the λmax for dexpanthenol was identified at 211 nm. researchgate.net

These methods are validated for linearity, with studies showing a good linear relationship over specific concentration ranges. nih.govresearchgate.netresearchgate.netnih.govijpsjournal.com For example, an HPLC-UV method for panthenol enantiomers was linear from 1.0 × 10⁻³ to 1.3 mg/mL. researchgate.net Similarly, a UV spectrophotometric method for Calcium Pantothenate demonstrated linearity between 5 and 25 µg/mL. ijpsjournal.com The technique's utility is further enhanced by its application in complex matrices like cosmetic and pharmaceutical formulations, where it can accurately quantify the target analytes. nih.govmdpi.comresearcher.liferesearchgate.net

Micro-Electrophoresis for Particle Characterization

Micro-electrophoresis is a key technique for characterizing the surface properties of particles, such as those in liposomal formulations of D-panthenyl triacetate (PTA). dovepress.comnih.gov Specifically, laser Doppler micro-electrophoresis is used to determine the zeta potential (ZP) of these particles. dovepress.comnih.gov The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, and it is a critical parameter for evaluating the stability of colloidal dispersions.

In a study on liposomes co-encapsulating coenzyme Q10 and PTA, the zeta potential of the optimized formulation was measured to be -7.59 ± 0.91 mV. dovepress.com This measurement was performed after diluting the samples in deionized water and using a folded capillary zeta cell. dovepress.comnih.gov The negative zeta potential indicates a net negative charge on the surface of the liposomes, which contributes to their stability by preventing aggregation.

Capillary electrophoresis, a related technique, has also been employed for the enantiomeric separation of panthenol. nih.govresearchgate.netmdpi.com This demonstrates the versatility of electrophoretic methods in the analysis of panthenol and its derivatives, from determining the properties of nanoparticles to separating chiral molecules. dovepress.comnih.govnih.govmdpi.com

Extraction and Purification Protocols for Analytical Studies

The accurate analysis of this compound in complex matrices, such as cosmetic formulations or biological samples, necessitates robust extraction and purification protocols. These steps are critical to remove interfering substances and isolate the analyte, ensuring the selectivity and accuracy of the subsequent analytical measurement. A key technique employed for this purpose is solid-phase extraction (SPE).

SPE is a widely used sample preparation method that separates compounds from a mixture based on their physical and chemical properties. nih.gov For the analysis of panthenol and its derivatives in products like hair care formulations, SPE has been successfully utilized for the extraction and purification of the analytes. nih.govresearchgate.net The general principle involves passing the sample, dissolved in an appropriate solvent, through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are either washed away while the analyte is retained, or the analyte is selectively eluted while the interferences are retained on the sorbent. The choice of sorbent and elution solvents is crucial and depends on the polarity of the analyte and the matrix components.

In a study developing a high-performance liquid chromatography (HPLC) method for panthenol enantiomers, SPE was the chosen method for sample clean-up prior to analysis. nih.govresearchgate.net While specific details for this compound extraction are not extensively documented in isolation, the protocols for the parent compound, panthenol, provide a strong methodological basis.

Furthermore, the purity of analytical standards is paramount for accurate quantification. Certificates of analysis for D-Panthenyl Triacetate indicate that the compound can be produced with very low levels of impurities, such as heavy metals and residual solvents, underscoring the effectiveness of purification techniques used during its synthesis and isolation. cir-safety.org

| Method | Application | Description | Reference |

| Solid-Phase Extraction (SPE) | Purification of panthenol enantiomers from hair care products for HPLC analysis. | A sample preparation technique used to extract and purify analytes from a complex matrix prior to chromatographic analysis. | nih.govresearchgate.net |

| Alkaline Hydrolysis | Part of an analytical method for panthenol determination. | Panthenol is hydrolyzed to β-alanol, which then reacts to form a colored or fluorescent product for measurement. This step requires initial extraction from the formulation. | nih.govresearchgate.net |

In Vitro Release Studies for Delivery System Characterization

In vitro release studies are fundamental for characterizing the performance of delivery systems designed to encapsulate this compound. These assays measure the rate and extent to which the active compound is released from its carrier (e.g., liposomes, creams, nanoparticles) over time in a controlled laboratory environment. This data is crucial for predicting the compound's bioavailability and optimizing formulation design for sustained or controlled delivery.

A common method for assessing release from nanoparticle-based systems like liposomes is the dialysis bag technique. nih.govbezmialem.edu.tr This method is particularly useful for separating the released drug from the encapsulated drug.

In one detailed study, the in vitro release of D-Panthenyl Triacetate (PTA) from an optimized liposomal formulation was investigated. nih.govbezmialem.edu.trnih.gov The key parameters and findings from this type of study are outlined below:

Methodology : A dialysis bag containing the PTA-loaded liposomes was immersed in a release medium designed to mimic physiological conditions and ensure "sink conditions" (where the concentration of the released drug in the medium remains low, preventing saturation and thus not limiting the rate of release). nih.govbezmialem.edu.tr

Release Medium : The medium consisted of a mixture of PBS (phosphate-buffered saline) at pH 7.4, acetonitrile, and Tween 80 (70:25:5, v/v/v). nih.govbezmialem.edu.tr The inclusion of a surfactant like Tween 80 and an organic solvent like acetonitrile is often necessary to ensure the solubility of a lipophilic compound like PTA.

Conditions : The study was conducted at 32°C ± 0.5°C, simulating skin surface temperature, with constant agitation (100 rpm) in a shaking incubator. nih.govbezmialem.edu.tr

Sampling and Analysis : Aliquots of the release medium were withdrawn at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours). The concentration of PTA in these samples was then quantified using a validated RP-HPLC method. nih.govbezmialem.edu.tr

The results from such studies demonstrate the release profile of the active ingredient from the delivery system. For instance, in the aforementioned study of a liposomal formulation, a cumulative release of 90.93% for PTA was achieved after 24 hours. nih.govresearchgate.net A separate investigation of a liposomal film formulation reported a cumulative release of 65.32% for PTA over the same period. researchgate.net These findings indicate that liposomal carriers can act as a reservoir for PTA, providing a sustained release over time. nih.govpaulaschoice-eu.com

Table: Example Parameters for In Vitro Release Study of D-Panthenyl Triacetate from Liposomes

| Parameter | Condition/Specification | Reference |

|---|---|---|

| Release Method | Dialysis Bag | nih.govbezmialem.edu.tr |

| Release Medium | PBS (pH 7.4):Acetonitrile:Tween 80 (70:25:5, v/v/v) | nih.govbezmialem.edu.tr |

| Temperature | 32°C ± 0.5°C | nih.govbezmialem.edu.tr |

| Agitation | 100 rpm (Shaking Incubator) | nih.govbezmialem.edu.tr |

| Sampling Times | 0.5, 1, 2, 4, 6, 8, 24 hours | bezmialem.edu.tr |

| Analytical Method | RP-HPLC | bezmialem.edu.tr |

| Cumulative Release (24h) | 90.93% (from optimized liposomes) | nih.govresearchgate.net |

| Cumulative Release (24h) | 65.32% (from liposomal film) | researchgate.net |

Biotransformation and Metabolic Pathways of +/ Panthenol Triacetate

Enzymatic De-acetylation of (+/-)-Panthenol Triacetate to Panthenol

This compound is a stable, oil-soluble derivative of panthenol. ci.guide Its lipophilic nature allows it to penetrate the deeper layers of the skin. ci.guide Once absorbed, it undergoes enzymatic hydrolysis to yield panthenol. ci.guide

In biological systems, the conversion of this compound to panthenol is facilitated by esterase enzymes. ci.guidemdpi.com These enzymes catalyze the hydrolysis of the acetyl groups from the panthenyl triacetate molecule, a process known as de-acetylation. ci.guidenih.gov This enzymatic action effectively breaks down the ester bonds, releasing the active form, D-Panthenol. ci.guide The process is gradual, allowing for a sustained release of panthenol over time. paulaschoice-eu.com

Studies utilizing ex vivo models have provided insights into the rate and extent of this compound conversion. Research involving Raman spectroscopy on human volunteers demonstrated the de-acetylation of panthenyl triacetate into panthenol within the skin. nih.gov After 24 hours of applying a gel containing panthenyl triacetate, an increase in the panthenol signal was observed at a skin depth of 10–24 μm, indicating that panthenyl triacetate is transformed into panthenol over an extended period. scconline.org This slow conversion allows panthenyl triacetate to act as a reservoir, steadily releasing panthenol in the skin over a 24-hour period. researchgate.net

Table 1: Conversion of Panthenyl Triacetate to Panthenol in Human Skin

| Time Point | Depth of Measurement | Observation |

|---|

Subsequent Conversion of Panthenol to Pantothenic Acid (Vitamin B5)

Following its formation from this compound, panthenol is further metabolized into pantothenic acid, also known as vitamin B5. cosmeticsinfo.orgskinident.world Panthenol is the stable alcohol analog of pantothenic acid and serves as its provitamin. foodsweeteners.commhmedical.com This conversion is an oxidation process that occurs within the skin and other tissues. cosmeticsinfo.orgjst.go.jp The human body readily converts D-Panthenol into D-Pantothenic acid, which is the biologically active form of vitamin B5. skinident.world

Integration into Coenzyme A Synthesis Pathways

The pantothenic acid formed from panthenol is a vital component in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. nih.govasm.orgresearchgate.net

Pantothenic acid is the key precursor for the synthesis of Coenzyme A. nih.govasm.orgoregonstate.edu The biosynthesis of CoA is a five-step enzymatic process that requires pantothenic acid, cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgeujournal.org The initial and rate-limiting step in this pathway is the phosphorylation of pantothenic acid to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase. wikipedia.orgeujournal.orgresearchgate.net This pathway is universal in both prokaryotes and eukaryotes. eujournal.org

Table 2: The Five-Step Biosynthesis of Coenzyme A from Pantothenic Acid

| Step | Reactants | Enzyme | Product |

|---|---|---|---|

| 1 | Pantothenic Acid, ATP | Pantothenate Kinase (PanK) | 4'-Phosphopantothenate, ADP |

| 2 | 4'-Phosphopantothenate, Cysteine, ATP | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phospho-N-pantothenoylcysteine (PPC), ADP, Pi |

| 3 | 4'-Phospho-N-pantothenoylcysteine | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phosphopantetheine, CO2 |

| 4 | 4'-Phosphopantetheine, ATP | Phosphopantetheine Adenylyltransferase (PPAT) | Dephospho-CoA, PPi |

Coenzyme A and its derivatives, such as acetyl-CoA, are central to a vast array of metabolic reactions essential for life. oregonstate.eduimrpress.comresearchgate.net CoA functions as a crucial carrier of acyl groups, facilitating their transfer in various biochemical pathways. revmedchir.rowikipedia.orgproprep.com

Key downstream processes involving Coenzyme A include:

The Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the citric acid cycle, the main pathway for cellular energy production. revmedchir.rowikipedia.org

Fatty Acid Metabolism: CoA is indispensable for both the synthesis and degradation (β-oxidation) of fatty acids. nih.govasm.orgwikipedia.org It assists in transporting fatty acids from the cytoplasm into the mitochondria for oxidation. wikipedia.org

Synthesis of Biomolecules: CoA is involved in the synthesis of cholesterol, steroid hormones, and the neurotransmitter acetylcholine. oregonstate.edu

Protein Modification: CoA and its derivatives are involved in post-translational modifications of proteins, which can regulate their function. researchgate.netimrpress.comdntb.gov.ua

The conversion of this compound to pantothenic acid and its subsequent integration into the Coenzyme A synthesis pathway highlights its role in supporting fundamental cellular processes related to energy metabolism and the synthesis of essential biomolecules. ci.guidepaulaschoice-eu.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Panthenol |

| Pantothenic Acid |

| Vitamin B5 |

| Coenzyme A |

| Acetyl-CoA |

| Cysteine |

| Adenosine triphosphate (ATP) |

| 4'-Phosphopantothenate |

| Adenosine diphosphate (B83284) (ADP) |

| 4'-Phospho-N-pantothenoylcysteine (PPC) |

| Inorganic phosphate (B84403) (Pi) |

| 4'-Phosphopantetheine |

| Carbon dioxide (CO2) |

| Dephospho-CoA |

| Pyrophosphate (PPi) |

| Cholesterol |

Advanced Delivery Systems Research for +/ Panthenol Triacetate

Liposomal Encapsulation for Controlled Release Studies

Liposomes, which are spherical vesicles composed of lipid bilayers, are effective carriers for both hydrophilic and lipophilic compounds. bucknell.edumdpi.com For an oil-soluble molecule like (+/-)-Panthenol Triacetate (PTA), liposomal encapsulation can facilitate its delivery into aqueous-based cosmetic and pharmaceutical formulations and provide a controlled-release mechanism. nih.govci.guide

The physical characteristics and stability of liposomes are highly dependent on their composition, particularly the ratio of cholesterol to phospholipids like phosphatidylcholine. nih.gov Cholesterol is a critical component that modulates the fluidity and permeability of the lipid bilayer. nih.gov An optimal ratio is necessary to ensure the formation of stable vesicles that can effectively encapsulate the active ingredient.

In a study aimed at developing a liposomal formulation for D-panthenyl triacetate (PTA) and Coenzyme Q10, response surface methodology was used to find the ideal composition. nih.govresearchgate.net The research identified an optimal formulation that balanced the concentrations of the active ingredients with cholesterol and soy phosphatidylcholine (SPC) to achieve high stability and skin penetration. nih.gov The optimized formulation was determined to contain 13.95 mg of cholesterol per 100 mg of soy phosphatidylcholine. nih.govresearchgate.net

| Component | Optimized Amount (per 100 mg SPC) | Reference |

|---|---|---|

| D-Panthenyl Triacetate (PTA) | 4.22 mg | nih.gov |

| Coenzyme Q10 (CoQ10) | 4.17 mg | nih.gov |

| Cholesterol | 13.95 mg | nih.gov |

| Soy Phosphatidylcholine (SPC) | 100 mg | nih.gov |

Encapsulation efficiency (EE%) is a crucial parameter in the development of liposomal delivery systems, representing the percentage of the initial drug that is successfully entrapped within the liposomes. nsf.govcreative-biostructure.com It is a measure of the effectiveness of the formulation process. nih.gov High encapsulation efficiency is desirable as it minimizes waste of the active ingredient and ensures a sufficient payload in the carrier system. nsf.gov

For the optimized liposomal formulation of D-panthenyl triacetate (PTA), the encapsulation efficiency was determined using high-performance liquid chromatography (HPLC). nih.govresearchgate.net The study reported a high level of successful entrapment for PTA within the liposomes. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Encapsulation Efficiency (EE%) for PTA | 87.84% ± 4.61% | nih.govresearchgate.net |

| Average Particle Size | 161.6 ± 3.6 nm | nih.gov |

The physical stability of liposomal formulations is essential for their viability as delivery systems, ensuring they maintain their structural integrity and particle size over time. bucknell.edunih.gov Instability can manifest as aggregation, fusion, or leakage of the encapsulated drug, which can compromise the product's effectiveness. researchgate.net Stability tests are often conducted by storing the formulation under specific conditions and monitoring changes in physical characteristics like vesicle size and drug retention. bucknell.edu

In the study of D-panthenyl triacetate-loaded liposomes, physical stability tests were performed to evaluate the formulation's shelf-life. The results indicated that the optimized liposomes were stable for a significant period when stored under refrigeration. nih.gov

| Storage Condition | Duration | Outcome | Reference |

|---|---|---|---|

| 4°C | At least 60 days | The liposomal formulation was found to be suitable for storage. | nih.gov |

In vitro release studies are conducted to understand the rate and mechanism by which an encapsulated drug is released from its carrier system under controlled conditions. sci-hub.sesci-hub.box These studies are critical for predicting the in vivo performance of a controlled-release formulation. researchgate.net The release profile can be analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanism, such as diffusion or erosion. sci-hub.seresearchgate.net

An in vitro release study of the optimized D-panthenyl triacetate (PTA) liposomal formulation was conducted over 24 hours in sink conditions. The study demonstrated a sustained release of PTA from the liposomal carriers. nih.gov

| Time (hours) | Cumulative Release of PTA (%) | Reference |

|---|---|---|

| 24 | 90.93% | nih.gov |

Investigation of Permeation Characteristics in Ex Vivo Models

Ex vivo models, which utilize excised skin (often from animal sources like pigs), serve as an intermediate step between in vitro cell cultures and in vivo human studies to assess the skin permeation of topical compounds. nih.govresearchgate.net These models provide a more realistic representation of the skin's complex barrier properties than simple in vitro setups. nih.gov

This compound's oil-soluble nature is a key differentiator from its precursor, panthenol, which is water-soluble. ci.guidepaulaschoice-eu.com This difference in solubility significantly influences their respective skin penetration profiles. Research indicates that the lipophilic character of PTA allows it to penetrate deeper into the skin, where it can then be converted into active panthenol, acting as a long-lasting depot. ci.guideresearchgate.netpaulaschoice-eu.com

A study involving human volunteers used confocal Raman microspectroscopy to directly compare the skin penetration of 3% D-Panthenol and 3% Panthenyl Triacetate in a gel formulation. cir-safety.org Measurements were taken at various depths and time points to quantify the concentration of each compound and the conversion of Panthenyl Triacetate to D-Panthenol. The results showed that while D-Panthenol reached a higher concentration in the upper stratum corneum, Panthenyl Triacetate led to a more sustained presence of D-Panthenol in the deeper layers of the skin over 24 hours. cir-safety.org

| Compound Applied (3% in gel) | Time | Location | Concentration (mg/g keratin) | Reference |

|---|---|---|---|---|

| D-Panthenol | 24 h | Upper Stratum Corneum | ~20 | cir-safety.org |

| 25 µm depth | > 10 | cir-safety.org | ||

| Panthenyl Triacetate | 24 h | Upper Stratum Corneum | < 20 | cir-safety.org |

| 25 µm depth | Negligible | cir-safety.org | ||

| D-Panthenol (measured after Panthenyl Triacetate application) | 24 h | Upper Stratum Corneum | ~13 | cir-safety.org |

| 25 µm depth | 10-15 | cir-safety.org |

Mechanism of Depot Effect and Prolonged Activity through Lipophilic Nature

The prolonged therapeutic and cosmetic activity of this compound is intrinsically linked to its lipophilic (fat-loving) nature, which facilitates the formation of a depot or reservoir within the skin. This mechanism allows for a sustained release of the active moiety, panthenol, over an extended period.

The tri-acetylated form of panthenol, this compound, exhibits significantly greater lipophilicity compared to its parent compound, panthenol. This characteristic enhances its ability to penetrate the lipid-rich stratum corneum, the outermost layer of the skin. Once it has permeated this barrier, this compound resides within the lipid matrix of the skin.

A key aspect of its prolonged action is its gradual enzymatic conversion within the skin. Esterase enzymes present in the deeper layers of the epidermis slowly hydrolyze the acetyl groups of the this compound molecule. This deacetylation process transforms the lipophilic prodrug into the more hydrophilic and biologically active D-panthenol (Provitamin B5).

This slow conversion process is central to the depot effect. Instead of a rapid release of the active compound, the skin's enzymatic activity governs a steady and sustained liberation of panthenol from the triacetate reservoir. This ensures that the target tissues receive a consistent and prolonged supply of the vitamin, enhancing its therapeutic and cosmetic benefits, such as moisturization and support of the skin's healing processes.

Detailed Research Findings

Research has substantiated the mechanism of the depot effect and the subsequent prolonged activity of this compound. A notable study investigated the transformation of D-panthenyl triacetate (PTA) into D-panthenol (PAN) within the skin using Raman spectroscopy. The findings revealed that PTA is slowly deacetylated to D-panthenol over 24 hours, effectively acting as a skin reservoir for the active compound researchgate.net. This gradual conversion is a direct result of its lipophilic character, allowing it to be retained in the skin and metabolized over time.

The study demonstrated that 24 hours after the application of a gel containing PTA, a distinct PAN signal was detected at a depth of 10–24 micrometers in the skin, indicating the in-situ conversion of the prodrug researchgate.net. This provides clear evidence of the depot formation and subsequent release of the active molecule.

Furthermore, a clinical investigation into wound healing highlighted the prolonged efficacy of PTA. When compared to a saline control, PTA demonstrated a statistically significant improvement in wound healing after 72 hours. In contrast, D-panthenol itself did not achieve statistical significance within the same timeframe, suggesting that the sustained release from the PTA depot leads to a more extended duration of action researchgate.netnih.gov.

The prolonged hydrating effect of panthenol-containing formulations has also been documented, with studies showing significant increases in skin hydration at 7, 14, and 28 days following application researchgate.netnih.gov. While these studies focus on panthenol, they underscore the long-lasting benefits that can be expected from a sustained-release delivery system provided by its triacetate form.

Table 1: In-Vivo Transformation of D-Panthenyl Triacetate (PTA) to D-Panthenol (PAN) in Skin

| Time Post-Application | Depth of PAN Detection in Skin | Observation |

| 24 hours | 10 - 24 µm | A clear signal for PAN was detected, indicating the conversion of PTA to PAN within the deeper layers of the skin. |

| Data sourced from Dell'Acqua G, Schweikert K. J Cosmet Sci. 2012. |

Table 2: Clinical Efficacy on Wound Healing

| Treatment Group | Observation at 72 Hours | Statistical Significance (vs. Saline) |

| D-Panthenyl Triacetate (PTA) | Statistically significant improvement in wound healing. | Yes |

| D-Panthenol (PAN) | No statistically significant improvement in wound healing. | No |

| Placebo | No statistically significant improvement in wound healing. | No |

| Data sourced from Dell'Acqua G, Schweikert K. J Cosmet Sci. 2012. |

Emerging Research Avenues and Interdisciplinary Considerations

Stereoisomeric Research and Enantioselective Synthesis

The presence of a chiral center in the panthenol moiety of (+/-)-Panthenol Triacetate is a focal point of current research. cir-safety.org The differential biological activities of its stereoisomers are of significant interest.

Panthenol, the precursor to pantothenic acid, exists as two enantiomers: D-panthenol (dexpanthenol) and L-panthenol. researchgate.net Research has established that only the D-enantiomer is biologically active, being converted into pantothenic acid (Vitamin B5), a vital component of Coenzyme A. researchgate.netci.guide Coenzyme A is a critical cofactor in the metabolism of carbohydrates, proteins, and fatty acids. researchgate.net

While both enantiomers may exhibit moisturizing properties, the L-form is considered biologically inactive. researchgate.net Some studies suggest that the L-enantiomer might even counteract the biological effectiveness of D-panthenol. researchgate.net Since this compound is a prodrug that is enzymatically converted to panthenol in the skin, the chirality of the resulting panthenol is paramount to its subsequent biochemical activity. ci.guidecir-safety.orgnih.gov Investigating the racemic mixture versus the pure D-enantiomer of panthenyl triacetate is crucial for understanding its efficacy in stimulating metabolic processes. nih.gov

Table 1: Biochemical Roles of Panthenol Enantiomers This table summarizes the distinct known activities of the D- and L-enantiomers of panthenol.

| Enantiomer | Biological Activity | Moisturizing Properties | Notes |

| D-Panthenol | Biologically active precursor to Vitamin B5 | Yes | Participates in key metabolic pathways as part of Coenzyme A. researchgate.netci.guide |

| L-Panthenol | Inactive | Yes | May potentially interfere with the activity of the D-enantiomer. researchgate.net |

The development of enantiomerically pure D-Panthenol Triacetate is a logical progression from the findings on chirality. The primary challenge lies in the separation of the panthenol enantiomers before or after acetylation. Methodologies such as high-performance liquid chromatography (HPLC) using various chiral stationary phases have been explored for the effective separation of D- and L-panthenol. researchgate.net Systems utilizing amylose-based chiral stationary phases have shown high resolution in separating the enantiomers. researchgate.net Achieving an efficient and scalable enantioselective synthesis or separation process is key to producing pure D-Panthenyl Triacetate, thereby maximizing its intended biological effects by eliminating the inactive or potentially antagonistic L-isomer. researchgate.netcir-safety.org

Interactions with Other Biochemical Agents at a Molecular Level

The metabolic role of pantothenic acid, the active metabolite of panthenyl triacetate, necessitates its interaction with numerous cellular components. Understanding these interactions at a molecular level provides insight into its broader biochemical influence.

Upon dermal absorption, panthenyl triacetate is deacetylated to panthenol, which is then converted to pantothenic acid. cir-safety.orgnih.gov Pantothenic acid is a fundamental component of Coenzyme A (CoA), a vital cofactor in numerous enzymatic reactions. ci.guide Research using human skin biopsies has shown that D-Panthenyl Triacetate stimulates key energetic pathways. nih.gov Its application leads to the upregulation of metabolic markers involved in glycolysis and the citric acid cycle (Krebs cycle), processes heavily dependent on CoA. cir-safety.orgnih.gov By boosting the precursor for CoA, panthenyl triacetate can have a synergistic effect on these energy-producing pathways. ci.guidenih.gov Furthermore, it has been observed to stimulate the mevalonate (B85504) pathway and cholesterol sulfate (B86663) synthesis, indicating a broader influence on lipid synthesis and transport within the skin. cir-safety.org

Table 2: Metabolic Pathways Stimulated by Panthenyl Triacetate This table outlines the key cellular metabolic pathways that have been shown to be stimulated by the application of D-Panthenyl Triacetate in in-vitro human skin models.

| Pathway | Primary Function | Relevant Cofactors/Molecules | Reference |

| Glycolysis | Energy (ATP) production from glucose | NAD+, ADP | cir-safety.orgnih.gov |

| Citric Acid Cycle | Central pathway for energy production | Coenzyme A, NAD+, FAD | cir-safety.orgnih.gov |

| Mevalonate Pathway | Isoprenoid and cholesterol synthesis | Acetyl-CoA | cir-safety.org |

| Lipid Synthesis | Production of cellular lipids | Acetyl-CoA, Coenzyme A | nih.gov |

Applications in Cellular Biology and Tissue Engineering Research (Non-Clinical)

The influence of panthenol derivatives on cellular proliferation and metabolism suggests potential applications in non-clinical research settings, particularly in the optimization of environments for cell and tissue growth.

While the inclusion of this compound in standard cell culture media is not widely documented, the known effects of its derivatives on skin cells suggest a potential role. Panthenol and its related compounds have been shown to promote the migration and proliferation of keratinocytes and dermal fibroblasts. nih.govnih.gov In one in-vitro model, calcium pantothenate was found to enhance the proliferation of dermal fibroblasts. mdpi.com This stimulatory effect is crucial for processes studied in tissue engineering, such as wound healing models and the development of skin equivalents. The addition of a stable, lipophilic pro-vitamin like panthenyl triacetate to specialized cell culture media could serve as a sustained source of pantothenic acid, potentially enhancing cellular energy metabolism and proliferation for specific research applications. ci.guidenih.gov Its utility would be in media designed to support robust growth or differentiation of specific cell types, like fibroblasts, in tissue regeneration studies. nih.govmdpi.com

Table 3: Observed In-Vitro Effects of Panthenol Derivatives on Skin Cells This table details the documented effects of panthenol and its derivatives on key skin cell types in a research context, suggesting potential benefits for their inclusion in specialized cell culture media.

| Cell Type | Panthenol Derivative | Observed Effect | Potential Application in Cell Culture | Reference |

| Keratinocytes | Panthenol Citrate | Promotes migration and proliferation | Supporting re-epithelialization in skin models | nih.govnih.gov |

| Dermal Fibroblasts | Panthenol Citrate | Promotes migration and proliferation | Enhancing granulation tissue formation models | nih.govnih.gov |

| Dermal Fibroblasts | Calcium Pantothenate | Enhances proliferation | Stimulating fibroblast growth for tissue constructs | mdpi.com |

Investigation as a Biochemical Modulator in Tissue Models

This compound, a stable, oil-soluble derivative of pantothenic acid, functions as a significant biochemical modulator in skin tissue models. ulprospector.com Research demonstrates that upon topical application, it penetrates the skin and undergoes de-acetylation to form D-panthenol, the biologically active form of vitamin B5. researchgate.netnih.gov This conversion process allows panthenol triacetate to act as a reservoir, providing a sustained release and prolonged activity of panthenol within the skin. researchgate.net

Investigations utilizing human skin biopsies have elucidated the specific metabolic pathways stimulated by panthenol triacetate. researchgate.netnih.gov Quantitative RT-PCR analysis of 27 metabolic markers revealed that the compound significantly upregulates key cellular processes. nih.gov Notably, it stimulates energetic pathways such as glycolysis and the citric acid cycle, which are fundamental for cellular energy production. researchgate.netnih.gov Furthermore, it enhances crucial synthesis pathways, including those for isoprenoids and lipids, which are vital for maintaining the skin barrier function and cellular integrity. researchgate.netnih.gov

A double-blind clinical study further substantiated its role as a modulator of skin repair. When incorporated into a cosmetic emulsion at 3%, panthenol triacetate demonstrated a statistically significant effect on wound healing after 72 hours, as measured by a reduction in transepidermal water loss (TEWL). researchgate.netnih.gov This effect was not achieved by D-panthenol itself or a placebo within the same timeframe, suggesting that the triacetate form offers enhanced efficacy for promoting skin barrier recovery. nih.gov

| Metabolic Pathway | Effect of Panthenol Triacetate Application | Biological Significance in Skin |

|---|---|---|

| Glycolysis | Stimulated | Primary pathway for cellular energy (ATP) production. |

| Citric Acid Cycle (Krebs Cycle) | Stimulated | Central hub for energy metabolism and production of biosynthetic precursors. |

| Isoprenoid Synthesis | Stimulated | Essential for the synthesis of cholesterol, steroid hormones, and coenzyme Q10. |

| Lipid Synthesis | Stimulated | Crucial for maintaining the integrity and function of the skin's lipid barrier. |

Advancements in Green Chemistry for Panthenol Triacetate Production

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and environmentally friendly methods for the production of panthenol triacetate and related esters. rsc.orgnih.gov These methods aim to reduce waste, eliminate the use of hazardous organic solvents, and improve energy efficiency compared to traditional chemical synthesis. viromii.com

One established green approach involves a solvent-free chemical synthesis. This method utilizes the direct reaction of D-panthenol with acetic anhydride (B1165640), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). google.com This process is conducted without any organic solvent, which greatly simplifies product purification and reduces volatile emissions. The reaction is efficient, achieving yields higher than 90% in a significantly shortened reaction time of approximately two hours. google.com An alternative method uses a polymer-bound dimethylaminopyridine (P-DMAP) catalyst, which allows for easy removal of the catalyst by simple filtration, further streamlining the process and minimizing waste. google.com

Biocatalysis represents another significant frontier in the green synthesis of panthenol derivatives. viromii.com The use of enzymes, particularly lipases, allows for highly selective esterification under mild reaction conditions. nih.govrsc.org Research into the enzymatic synthesis of panthenyl monoacyl esters has demonstrated the viability of solvent-free systems where the substrates—panthenol and a fatty acid—form a deep eutectic solvent (DES) at a moderate temperature (e.g., 70°C). nih.govrsc.orgresearcher.life This approach eliminates the need for any external solvent, as the reaction mixture itself serves as the medium. While much of the detailed research focuses on monoesters, the reaction of panthenol with acetic anhydride in the presence of specific catalysts is known to yield panthenyl triacetate as the primary product. nih.gov

Sustainable Industrial Scale-Up Approaches

The transition of green synthesis methods from the laboratory to industrial-scale production is a critical aspect of sustainability. For panthenol esters, biocatalytic, solvent-free processes have been successfully scaled up, demonstrating their industrial viability. nih.gov

A notable study detailed the scaling of a lipase-catalyzed esterification of panthenol from a 0.5-gram laboratory scale to a 500-gram pilot scale. nih.govresearcher.life This scale-up was evaluated using various reactor systems, including ultrasound-assisted reactors, orbital shakers, rotary evaporators, and mechanical stirring systems. nih.govresearcher.life The most effective results for large-scale production were achieved using a mechanical stirrer coupled with a vacuum system. nih.gov The application of a vacuum was crucial, as it efficiently removed the water produced during the esterification reaction, driving the reaction equilibrium toward the product and significantly boosting the yield. nih.govresearcher.life

This optimized setup not only achieved high product yields of 87–95% but also allowed for a five-fold reduction in the required amount of the enzyme biocatalyst compared to systems without a vacuum. nih.govresearcher.life Reducing the catalyst load is a key factor in making the process more cost-effective and sustainable at an industrial level. nih.gov

| Reaction Scale (grams) | Reactor System | Key Optimization Factor | Achieved Product Yield |

|---|---|---|---|

| 0.5 - 2 | Ultrasound / Orbital Shaking | Initial feasibility testing | Variable |

| 10 - 66 | Rotary Evaporator | Moderate scale-up | Improved |

| 50 - 500 | Mechanical Stirring | Coupled Vacuum System | 87-95% |

Minimizing Waste and Environmental Impact in Synthesis

The adoption of solvent-free reaction protocols is a primary method for waste reduction. nih.gov By eliminating organic solvents, these processes prevent the emission of volatile organic compounds (VOCs) and circumvent the need for energy-intensive solvent recovery and purification steps, which simplifies downstream processing. nih.gov This approach has been successfully implemented in both the DMAP-catalyzed chemical synthesis and the lipase-catalyzed biocatalytic production of panthenol derivatives. viromii.comgoogle.com

Catalyst reusability is another cornerstone of sustainable synthesis. In chemical synthesis, the use of polymer-bound catalysts like P-DMAP facilitates easy separation and recovery for subsequent batches. google.com In biocatalytic processes, the immobilized enzymes can be efficiently recovered and reused. Studies have shown that the lipase (B570770) catalyst used in the synthesis of panthenyl esters can be reused for at least five to seven operational cycles without a significant loss of activity. nih.govrsc.org This high degree of reusability lowers costs and dramatically reduces the waste generated from spent catalysts.

Q & A

Basic Research Questions

Q. What established analytical methods are validated for determining the purity of (+/-)-Panthenol triacetate in pharmaceutical formulations?

- Methodological Answer : The compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection, though derivatization may be required due to its low UV absorption . Gas chromatography (GC) is suitable for volatile derivatives, while fluorimetric methods post-hydrolysis (e.g., reaction with NBD-Cl) enhance sensitivity . Non-aqueous titration per USP standards is also applicable but requires rigorous solvent control . For purity validation, combine at least two orthogonal techniques (e.g., HPLC and NMR) to confirm structural integrity and exclude contaminants .

Q. How is the synthesis of this compound optimized in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of panthenol under anhydrous conditions. Key parameters include:

- Catalyst selection : Use pyridine or DMAP to enhance reaction efficiency.

- Temperature control : Maintain 40–60°C to avoid side reactions.

- Purification : Recrystallization from ethanol or acetone yields >95% purity .

- Characterization : Confirm esterification via <sup>1</sup>H NMR (δ 2.0–2.1 ppm for acetate protons) and FT-IR (C=O stretch at 1740 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported anti-inflammatory efficacy of this compound across in vivo models?

- Methodological Answer : Discrepancies may arise from variability in animal models (e.g., murine vs. porcine skin) or dosing regimens. To address this:

- Standardize models : Use UV-induced inflammation assays with controlled irradiation doses (e.g., 100 mJ/cm² UVB) and measure IL-6/TNF-α levels .

- Dose-response studies : Test 0.5–5% w/w formulations to identify therapeutic thresholds.

- Triangulation : Combine in vitro (e.g., LPS-stimulated macrophages) and in vivo data to validate mechanisms .

Q. How does pH variability influence the stability and solubility of this compound in aqueous formulations?

- Methodological Answer : Stability is pH-dependent due to ester hydrolysis.

- Hydrolysis kinetics : Conduct accelerated stability studies (25–40°C) at pH 3–8. Monitor degradation via HPLC; hydrolysis peaks at pH >7, with t90 (time to 10% degradation) reduced by 50% at pH 8 vs. pH 5 .

- Solubility optimization : Use co-solvents (e.g., propylene glycol) or cyclodextrin inclusion complexes to enhance solubility in neutral buffers .

Q. What advanced spectroscopic techniques can differentiate enantiomeric forms of this compound in complex matrices?

- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane:isopropanol (85:15) mobile phase . Alternatively, <sup>13</sup>C NMR with chiral shift reagents (e.g., Eu(hfc)3) provides stereochemical confirmation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the wound-healing efficacy of this compound in epidermal models?

- Methodological Answer : Contradictions may stem from cell line variability (e.g., HaCaT vs. primary keratinocytes) or assay endpoints (proliferation vs. migration). Mitigate by:

- Standardized assays : Use scratch assays with 5% FBS-free media and quantify closure rates at 24/48h .

- Meta-analysis : Pool data from ≥5 studies to calculate effect sizes, adjusting for covariates like donor age or culture conditions .

Experimental Design Considerations

Q. What statistical approaches ensure robustness in pharmacokinetic studies of this compound?

- Methodological Answer : For bioavailability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.